

AV5124: A Technical Overview of its Antiviral Spectrum Against Influenza Viruses

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Compound of Interest

Compound Name: AV5124

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Introduction

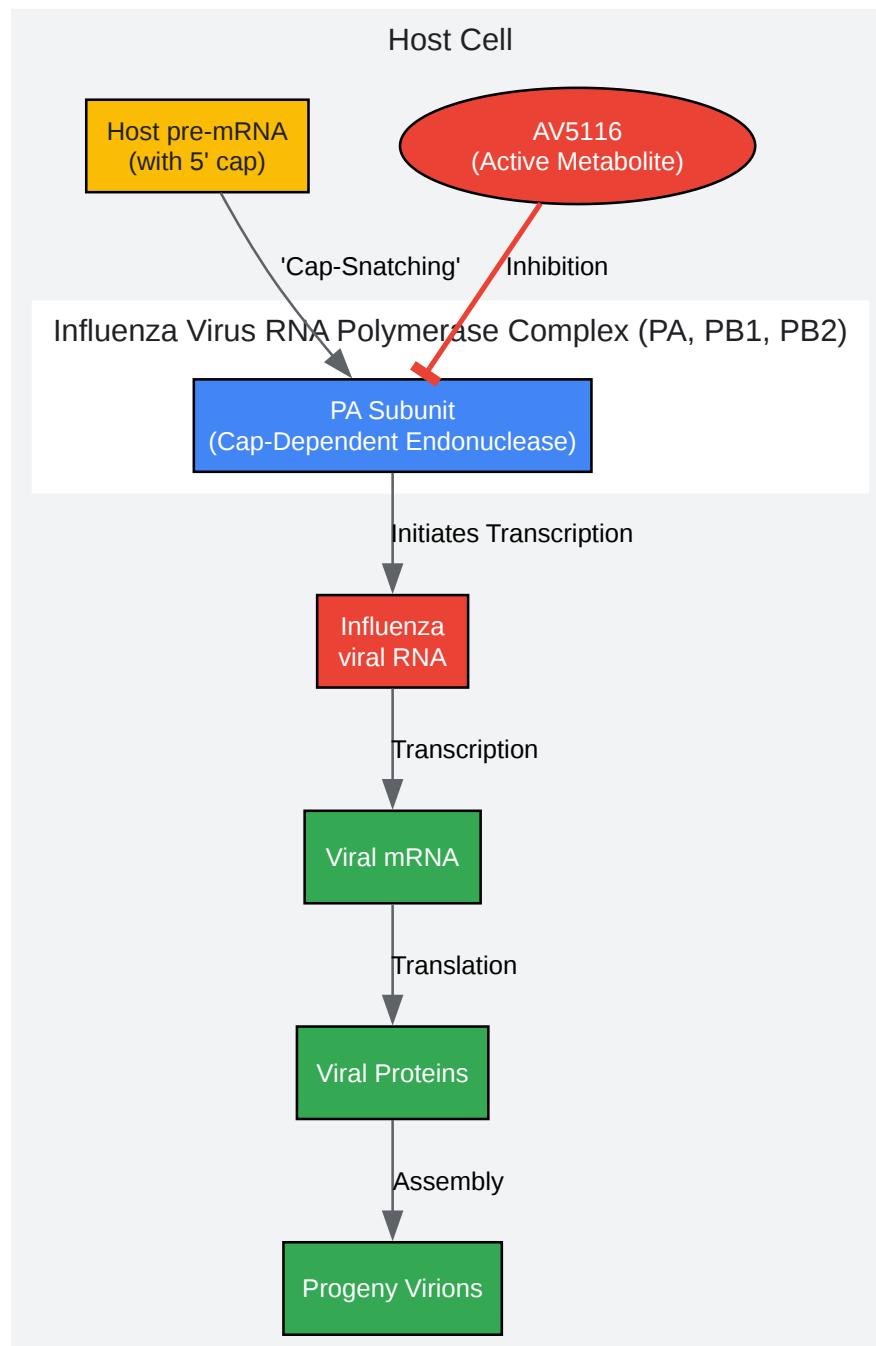
AV5124 is an orally administered investigational antiviral agent demonstrating potent activity against a broad range of influenza A and B viruses.^{[1][2][3]} Developed by Viriom Inc., **AV5124** is a prodrug that is converted in vivo to its active metabolite, AV5116.^{[4][5][6]} This technical guide provides a comprehensive overview of the antiviral spectrum of **AV5124** against various influenza strains, details the underlying mechanism of action, and outlines the experimental methodologies used to characterize its efficacy.

Core Mechanism of Action: Cap-Dependent Endonuclease Inhibition

AV5116, the active form of **AV5124**, targets the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase acidic (PA) subunit.^{[4][5][7]} This enzyme is essential for viral replication, specifically in a process known as "cap-snatching," where the virus cleaves the 5' caps from host pre-messenger RNAs to prime transcription of its own genome. By inhibiting the CEN, AV5116 effectively blocks viral RNA transcription and subsequent protein synthesis, thereby halting the replication cycle.^{[4][8]} This mechanism of action is similar to the approved antiviral baloxavir marboxil.^[4]

Signaling Pathway Diagram

Mechanism of Action of AV5116

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Caption: Inhibition of the influenza virus cap-dependent endonuclease by AV5116.

Antiviral Spectrum and Potency

Laboratory studies have demonstrated that **AV5124** exhibits potent suppression of a wide array of influenza A and B viruses.^{[1][9]} This includes activity against strains resistant to other classes of antiviral drugs, such as neuraminidase inhibitors (e.g., oseltamivir) and other cap-dependent endonuclease inhibitors (e.g., baloxavir).^{[1][2][3]}

Quantitative Antiviral Activity of AV5116

The antiviral potency of AV5116 has been quantified using cell-based assays, with the 50% effective concentration (EC_{50}) values serving as a key metric. The data presented below is derived from in vitro studies in Madin-Darby canine kidney (MDCK) cells.

Influenza Virus Strain	Subtype/Lineage	Key Characteristics	AV5116 EC ₅₀ (nM)	Baloxavir Acid (BXA) EC ₅₀ (nM)
A/California/07/2009	A(H1N1)pdm09	Wild-Type	0.89	0.77
A/Victoria/3/75	A(H3N2)	Wild-Type	0.03	0.04
A/Hong Kong/8/68	A(H3N2)	Wild-Type	0.31	0.47
B/Florida/4/2006	B (Yamagata)	Wild-Type	2.44	4.88
B/Malaysia/2506/2004	B (Victoria)	Wild-Type	4.22	4.11
A/California/07/2009-like	A(H1N1)pdm09	Oseltamivir-resistant (H275Y NA)	0.28	0.30
A/Perth/265/2009-like	A(H1N1)pdm09	Oseltamivir-resistant (H275Y NA)	0.37	0.48
A/Mississippi/03/2001-like	A(H1N1)	Oseltamivir-resistant (E119V NA)	0.43	0.26
A/Aichi/2/68-like	A(H3N2)	Baloxavir-resistant (I38T PA)	12.30	33.20

Data sourced from Ivashchenko et al., 2021.[\[4\]](#)

Notably, AV5116 has demonstrated comparable or superior potency to baloxavir acid (BXA) against wild-type viruses and was more effective against the BXA-resistant strain with the I38T substitution in the PA protein.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

The characterization of **AV5124**'s antiviral activity involves several key in vitro and in vivo experimental procedures.

In Vitro Antiviral Assays

1. Plaque Reduction Assay: This is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).
 - Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in multi-well plates and grown to confluence.
 - Virus Infection: The cell monolayers are infected with a specific influenza virus strain at a known multiplicity of infection (MOI).
 - Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the antiviral compound (e.g., AV5116).
 - Overlay and Incubation: The cells are covered with an overlay medium (e.g., agar or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation. Plates are incubated for a defined period.
 - Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
 - EC₅₀ Calculation: The number of plaques at each compound concentration is compared to a no-drug control to calculate the EC₅₀ value.
2. Polymerase (Endonuclease) Activity Assay: This cell-free assay directly measures the inhibitory effect of the compound on the viral endonuclease.
 - Enzyme Source: The influenza virus polymerase complex is purified or expressed.
 - Substrate: A labeled RNA substrate that mimics the capped host pre-mRNA is used.
 - Reaction: The polymerase complex, substrate, and varying concentrations of the inhibitor (AV5116) are incubated together.

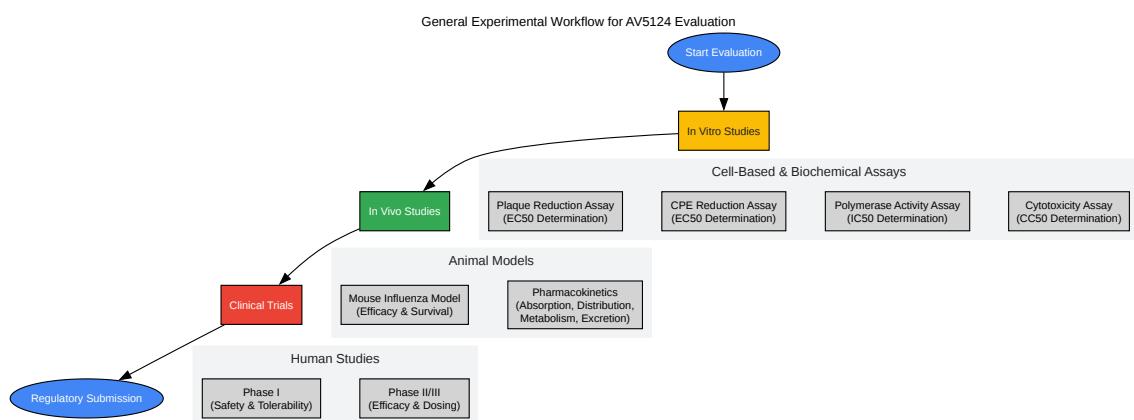
- Detection: The cleavage of the substrate by the endonuclease is measured, often using fluorescence or radioactivity.
- IC₅₀ Calculation: The concentration of the inhibitor that reduces endonuclease activity by 50% (IC₅₀) is determined.

In Vivo Efficacy Studies

Mouse Model of Influenza Infection:

- Animal Model: Typically, BALB/c mice are used for these studies.
- Virus Challenge: Mice are intranasally inoculated with a lethal dose of an influenza virus strain.
- Drug Administration: **AV5124** is administered orally at various dosages (e.g., 20 mg/kg and 50 mg/kg) at specific time points relative to the virus challenge (e.g., immediately and 12 hours post-inoculation).[4]
- Monitoring: The animals are monitored daily for a set period (e.g., 16 days) for changes in body weight and survival.[4]
- Viral Load Determination: Lung tissues may be collected from a subset of animals at specific time points post-infection to quantify viral titers.[4]
- Efficacy Assessment: The effectiveness of the treatment is determined by the survival rate, reduction in weight loss, and decrease in lung viral loads compared to a control group receiving a vehicle.[4] In one study, **AV5124** at a dose of 50 mg/kg completely protected mice from virus-induced death.[4][5]

Experimental Workflow Diagram



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Caption: High-level overview of the preclinical and clinical evaluation process for **AV5124**.

Clinical Development Status

AV5124 has successfully completed Phase I clinical trials, which demonstrated a remarkable safety and tolerability profile.^{[1][2][3]} The blood drug levels achieved in these studies were consistent with potent virus suppression for several days after a single oral dose.^{[1][10]} These positive results support the advancement of **AV5124** into Phase II-III efficacy studies.^{[1][3]}

Conclusion

AV5124 is a promising, orally available antiviral candidate for the treatment of influenza. Its active metabolite, AV5116, potently inhibits the cap-dependent endonuclease of both influenza A and B viruses, including strains resistant to existing therapies. The comprehensive in vitro and in vivo data, coupled with a favorable safety profile from Phase I clinical trials, underscore its potential as a valuable new agent for managing seasonal and pandemic influenza. Further clinical development will be crucial to fully elucidate its therapeutic efficacy in humans.

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